Increased Lipophilicity (XLogP3-AA) of (4-Bromo-2-fluoro-5-methylphenyl)methanol versus its Non-Methylated Analog
(4-Bromo-2-fluoro-5-methylphenyl)methanol exhibits a quantifiably higher lipophilicity compared to its closest analog lacking the 5-methyl group. This difference is critical for applications where membrane permeability or hydrophobic interactions are a key design parameter [1][2].
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | (4-Bromo-2-fluorophenyl)methanol (CAS 188582-62-9): XLogP3-AA = 1.8 |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | In silico prediction computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantified increase in lipophilicity confirms that this compound is not a simple analog and should be selected when the design of a downstream drug candidate or probe requires enhanced passive membrane diffusion or specific hydrophobic binding interactions.
- [1] PubChem. (2024). Computed Properties section for CID 84786441, (4-Bromo-2-fluoro-5-methylphenyl)methanol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Computed Properties section for CID 2734027, (4-Bromo-2-fluorophenyl)methanol. National Center for Biotechnology Information. View Source
